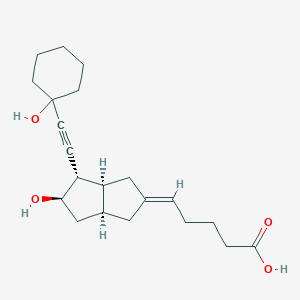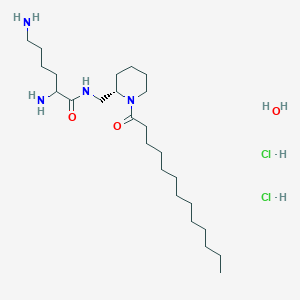
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Overview
Description
Mechanism of Action
Target of Action
The primary target of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is human platelets . This compound is a chemically stable analog of Prostaglandin I2 (PGI2), which plays a crucial role in inhibiting platelet aggregation .
Mode of Action
This compound interacts with its target, the human platelets, by inhibiting the ADP-induced aggregation . The potency of this compound in inhibiting platelet aggregation is comparable to that of carbaprostacyclin .
Biochemical Pathways
The compound affects the coagulation and hemostasis pathways, specifically the Cyclooxygenase Pathway . By inhibiting platelet aggregation, it can prevent blood clot formation, thereby playing a significant role in maintaining cardiovascular health.
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) is reported
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of ADP-induced aggregation of human platelets . This effect is crucial in preventing the formation of blood clots, thereby contributing to cardiovascular health.
Action Environment
It’s worth noting that the compound is chemically stable , which suggests it may maintain its efficacy under various conditions
Biochemical Analysis
Biochemical Properties
The primary biochemical role of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is its inhibitory effect on the ADP-induced aggregation of human platelets . The potency of this compound in this role is comparable to that of carbaprostacyclin .
Cellular Effects
This compound, by inhibiting ADP-induced platelet aggregation, can influence cell function. This effect can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lu 40-545 D5 involves the deuteration of 5-Hydroxy PropafenoneThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Lu 40-545 D5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and yield of the final product. Quality control measures are implemented to maintain the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions: Lu 40-545 D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Lu 40-545 D5 into other deuterium-labeled derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can produce various deuterium-labeled alcohols .
Scientific Research Applications
Chemistry: Lu 40-545 D5 is used as a stable isotope-labeled compound in various chemical studies. It helps in understanding reaction mechanisms and tracing molecular pathways.
Biology: In biological research, Lu 40-545 D5 is used to study metabolic pathways and enzyme interactions. Its deuterium labeling allows for precise tracking of the compound within biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in developing new therapeutic agents and improving existing ones.
Industry: Lu 40-545 D5 is used in the development of new materials and chemical processes. Its unique properties make it valuable in various industrial applications .
Comparison with Similar Compounds
5-Hydroxy Propafenone: The non-deuterated version of Lu 40-545 D5.
5-Hydroxy Propafenone-d6 hydrochloride: Another deuterium-labeled derivative with six deuterium atoms.
Uniqueness: Lu 40-545 D5 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and traceability of the compound, making it valuable for detailed studies in various fields .
Properties
IUPAC Name |
(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7,9-10,12-14H2,(H,23,24)/b15-6+/t16-,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIPMFCHTFFLFR-PRYZLTTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)








![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
